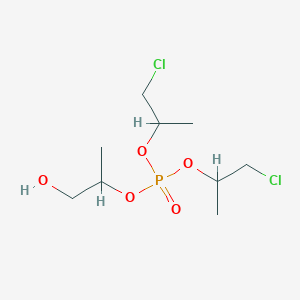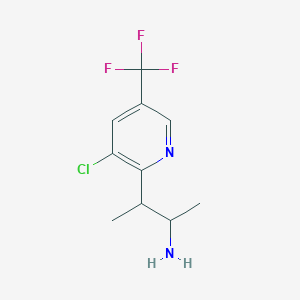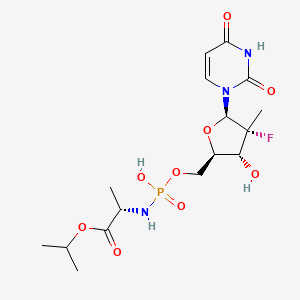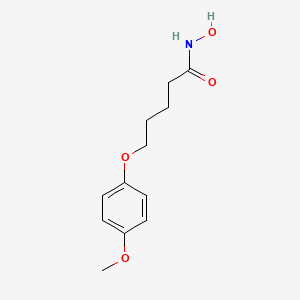
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate is an organophosphorus compound known for its flame-retardant properties. It is commonly used in various industrial applications due to its ability to inhibit the spread of fire. The compound is characterized by the presence of chlorine and phosphate groups, which contribute to its chemical reactivity and effectiveness as a flame retardant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate typically involves the reaction of phosphorus oxychloride with 1-chloro-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+2C3H7ClOH→(C3H7ClO)2POH+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation: The phosphate group can undergo oxidation reactions, forming higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Hydrolysis: Occurs under acidic or basic conditions, often at room temperature.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Formation of substituted phosphates.
Hydrolysis: Formation of phosphoric acid and alcohols.
Oxidation: Formation of phosphoric acid derivatives.
科学研究应用
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential use in drug delivery systems due to its phosphate group.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
作用机制
The flame-retardant properties of Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate are primarily due to its ability to release phosphoric acid upon heating. The phosphoric acid acts as a flame inhibitor by promoting the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen. This mechanism helps to slow down the combustion process and reduce the spread of fire.
相似化合物的比较
Similar Compounds
Tris(1-chloro-2-propyl) phosphate: Another flame retardant with similar properties but different molecular structure.
Bis(2-chloroethyl) phosphate: Similar flame-retardant properties but different reactivity due to the presence of ethyl groups.
Triphenyl phosphate: A widely used flame retardant with a different chemical structure and mechanism of action.
Uniqueness
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate is unique due to its specific combination of chlorine and phosphate groups, which provide a balance of reactivity and stability. Its ability to undergo various chemical reactions makes it versatile for different applications, particularly in the field of flame retardancy.
属性
IUPAC Name |
bis(1-chloropropan-2-yl) 1-hydroxypropan-2-yl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2O5P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9,12H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUWEOBTRZWTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OP(=O)(OC(C)CCl)OC(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043448 |
Source


|
| Record name | Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477495-11-6 |
Source


|
| Record name | Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)

![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)

